2-Fluoro-2-(thiolan-3-yl)acetic acid
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Overview
Description
2-Fluoro-2-(thiolan-3-yl)acetic acid is an organic compound with the molecular formula C₆H₉FO₂S and a molecular weight of 164.2 g/mol . This compound features a fluorine atom and a thiolane ring, making it a unique fluorinated organic acid. It is primarily used in research and development settings due to its distinct chemical properties.
Preparation Methods
The synthesis of 2-Fluoro-2-(thiolan-3-yl)acetic acid typically involves the introduction of a fluorine atom into the acetic acid structure. One common method includes the reaction of thiolane with a fluorinating agent under controlled conditions. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield .
Chemical Reactions Analysis
2-Fluoro-2-(thiolan-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
2-Fluoro-2-(thiolan-3-yl)acetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Fluoro-2-(thiolan-3-yl)acetic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The thiolane ring structure contributes to its binding affinity with certain enzymes and receptors, making it a potential candidate for drug development .
Comparison with Similar Compounds
2-Fluoro-2-(thiolan-3-yl)acetic acid can be compared with other fluorinated compounds, such as:
2-Fluoro-2-(thietan-3-yl)acetic acid: This compound has a similar structure but features a thietane ring instead of a thiolane ring, which may result in different chemical and biological properties.
Fluoroacetic acid: A simpler fluorinated acetic acid derivative, used primarily in biochemical research and as a pesticide.
Fluorinated indoles: These compounds are used in medicinal chemistry for their potential therapeutic effects, particularly as antiviral and anticancer agents.
The uniqueness of this compound lies in its specific combination of a fluorine atom and a thiolane ring, which imparts distinct chemical and biological properties that are valuable in various research and industrial applications.
Properties
Molecular Formula |
C6H9FO2S |
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Molecular Weight |
164.20 g/mol |
IUPAC Name |
2-fluoro-2-(thiolan-3-yl)acetic acid |
InChI |
InChI=1S/C6H9FO2S/c7-5(6(8)9)4-1-2-10-3-4/h4-5H,1-3H2,(H,8,9) |
InChI Key |
XXMJJGNEXBLQBT-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC1C(C(=O)O)F |
Origin of Product |
United States |
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